m-Terphenyl, 2,2''-diphenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

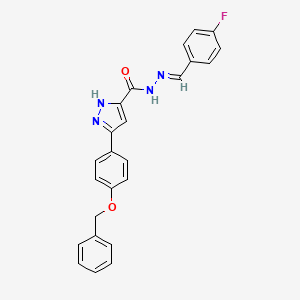

m-Terphenyl, 2,2’'-diphenyl-: is an organic compound composed of two phenyl groups bonded to a benzene ring in the one and three positions1,3-diphenylbenzene . This compound is part of the terphenyl family, which includes ortho-terphenyl, meta-terphenyl, and para-terphenyl. The extensive pi-conjugated system of m-Terphenyl, 2,2’'-diphenyl- gives it a range of optical properties and makes it useful in various applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Cyclocondensation of Aryl Methyl Ketones and Triethyl Orthoformate: This method involves the use of a catalytic amount of trifluoromethanesulfonic acid (TfOH) to produce m-Terphenyl, 2,2’'-diphenyl- through a tandem reaction that merges six steps into a one-pot procedure.

Grignard Reaction: The simplest m-Terphenyl, 2,2’'-diphenyl-, can be synthesized by the addition of the Grignard reagent to 1,3-cyclohexanedione.

Transition Metal-Catalyzed Coupling Reactions: Suzuki–Miyaura cross-coupling reactions are widely used to construct m-Terphenyl frameworks.

Industrial Production Methods:

High-Temperature Heating of Benzene: The earliest known synthesis involved heating benzene to high temperatures, leading to a mixture of hydrocarbons, including m-Terphenyl, 2,2’'-diphenyl-.

Passing Gaseous Benzene and Toluene Through a Hot Glass Tube: This method was developed as an alternative to the high-temperature heating method.

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, chlorine, Lewis acid catalysts.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Chemistry:

Ligands in Organometallic Chemistry: m-Terphenyl, 2,2’'-diphenyl- is used as a ligand due to its steric properties.

Fluorescent Molecular Sensors: It is used in monitoring the progress of hybrid polymerization processes.

Biology and Medicine:

Cyclooxygenase Inhibitors: m-Terphenyl amines have been evaluated as cyclooxygenase inhibitors, showing potential as nonsteroidal anti-inflammatory drugs.

Industry:

Heat Storage and Transfer Agents: m-Terphenyl, 2,2’'-diphenyl- is used in materials science for its photophysical and optical properties.

Textile Dye Carriers: It is used in the textile industry as a dye carrier.

Mécanisme D'action

Molecular Targets and Pathways:

Cyclooxygenase Inhibition: m-Terphenyl amines inhibit cyclooxygenase enzymes by binding to the active site, preventing the conversion of arachidonic acid to prostaglandins.

Fluorescent Sensing: The compound’s extensive pi-conjugated system allows it to act as a fluorescent sensor, detecting changes in the environment through fluorescence.

Comparaison Avec Des Composés Similaires

Ortho-Terphenyl: Similar structure but with phenyl groups in the one and two positions.

Para-Terphenyl: Phenyl groups in the one and four positions.

Biphenyl: Consists of two phenyl groups bonded directly without an intervening benzene ring.

Uniqueness:

Steric Properties: m-Terphenyl, 2,2’'-diphenyl- has unique steric properties due to the positioning of the phenyl groups, making it a popular choice in ligand chemistry.

Optical Properties: The extensive pi-conjugated system provides unique optical properties not found in biphenyl or other terphenyl isomers.

Propriétés

Numéro CAS |

5660-37-7 |

|---|---|

Formule moléculaire |

C30H22 |

Poids moléculaire |

382.5 g/mol |

Nom IUPAC |

1,3-bis(2-phenylphenyl)benzene |

InChI |

InChI=1S/C30H22/c1-3-12-23(13-4-1)27-18-7-9-20-29(27)25-16-11-17-26(22-25)30-21-10-8-19-28(30)24-14-5-2-6-15-24/h1-22H |

Clé InChI |

PJHQBYBCLZCZNF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC=C3)C4=CC=CC=C4C5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-3-(2-methoxyethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971265.png)

![2-chloro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11971268.png)

![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11971272.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11971285.png)

![Isopropyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11971287.png)

![Isobutyl (2E)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11971302.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11971318.png)

![Ethyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11971324.png)

![2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11971332.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11971339.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11971353.png)